molecular formula C6H3Cl3O2S B102000 2,4-Dichlorobenzenesulfonyl chloride CAS No. 16271-33-3

2,4-Dichlorobenzenesulfonyl chloride

Cat. No. B102000
CAS RN: 16271-33-3
M. Wt: 245.5 g/mol
InChI Key: FDTPBIKNYWQLAE-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzenesulfonyl chloride is a chemical compound that is related to various substituted benzenesulfonyl chlorides, which are used in different chemical synthesis processes. Although the provided papers do not directly discuss 2,4-dichlorobenzenesulfonyl chloride, they do provide insights into similar compounds that can help infer the properties and reactivity of 2,4-dichlorobenzenesulfonyl chloride.

Synthesis Analysis

The synthesis of related compounds often involves the interaction of substituted benzenesulfonamides with chlorosulfonic acid, as seen in the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . Another method includes the chlorosulfonation of halogenated nitrobenzenes, as demonstrated in the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride . These methods suggest that 2,4-dichlorobenzenesulfonyl chloride could be synthesized through similar reactions involving chlorosulfonation.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-dichlorobenzenesulfonyl chloride has been studied using techniques such as X-ray diffraction and electron diffraction . These studies reveal that the molecular crystals of these compounds are organized with specific bond lengths, angles, and torsion angles that define their three-dimensional conformation. For instance, the structure of 2-chlorobenzenesulfonyl chloride was determined by electron diffraction, providing detailed information on bond lengths and angles .

Chemical Reactions Analysis

The reactivity of benzenesulfonyl chlorides is influenced by the substituents on the benzene ring. For example, N-(chlorosulfonyl)imidoyl chlorides react regioselectively with anilines to form derivatives of 1,2,4-benzothiadiazine 1,1-dioxides . The steric effects and electronic properties of the substituents can direct the course of the reaction, as seen in the heterocyclization reactions . This suggests that 2,4-dichlorobenzenesulfonyl chloride would also undergo specific chemical reactions based on its molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl chlorides are characterized by their molecular structure, which affects their reactivity, boiling points, melting points, and solubility. The molecular structure studies provide insights into the rigidity of the benzene frame and the potential for intramolecular interactions . These properties are crucial for understanding the behavior of these compounds in various chemical environments.

Scientific Research Applications

Synthesis and Chemical Transformations

Polymer-supported benzenesulfonamides, prepared using 2,4-dichlorobenzenesulfonyl chloride, serve as intermediates in chemical transformations, including unusual rearrangements to produce diverse privileged scaffolds. This application is significant in the realm of organic synthesis, offering a pathway to create a variety of complex molecular structures (Fülöpová & Soural, 2015).

Radiolabeled Tracers Development

The synthesis of [U-14C]3,5-dichlorobenzenesulfonyl chloride is a critical step in developing radiolabeled tracers for VLA-4 antagonists. These tracers are essential for various biological and medical studies, highlighting the compound's role in biomedical research (Yu et al., 2004).

Key Building Block in Drug Synthesis

2,4-Dichlorobenzenesulfonyl chloride is used in the preparation of 2-(methanesulfonyl)benzenesulfonyl chloride, a key building block in synthesizing several drug candidates. Its utility in large-scale drug manufacturing processes underlines its importance in pharmaceutical development (Meckler & Herr, 2012).

Molecular Structure Studies

The molecular structure of related compounds like 2,4,5-trichlorobenzenesulfonyl chloride has been determined using X-ray diffraction. Understanding these structures is fundamental to chemistry and material science, providing insights into how molecular arrangements influence properties (Rigotti et al., 1988).

Electron Diffraction and Quantum-Chemical Analysis

Studies involving electron diffraction and quantum-chemical analysis of molecules like 2-chlorobenzenesulfonyl chloride contribute to a deeper understanding of molecular conformations and electronic structures. This knowledge is crucial for designing molecules with specific properties for various applications (Petrova et al., 2008).

Synthesis of N-(Dimethylphenyl Substituted)-N-Ethyl/Benzyl-4-Chlorobenzenesulfonamide Derivatives

The synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide demonstrates the compound's role in creating biologically active molecules. Such derivatives are explored for their potential in biological and pharmacological applications (Aziz‐ur‐Rehman et al., 2014).

Oxidative Chlorination Process

The compound aids in the oxidative chlorination process, converting sulfur compounds to aryl or heteroarylsulfonyl chlorides. This process is significant in organic chemistry, particularly in synthesizing various sulfonyl chlorides (Pu et al., 2010).

Activation of Peroxydisulfate for Water Pollutant Degradation

In environmental science, 2,4-dichlorobenzenesulfonyl chloride-related compounds are used in the activation of peroxydisulfate for the degradation of water pollutants. This application is crucial for environmental remediation and pollution control (Zhang et al., 2014).

Safety and Hazards

2,4-Dichlorobenzenesulfonyl chloride causes severe skin burns and eye damage . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . If swallowed, it is recommended to rinse the mouth and not induce vomiting . If it comes in contact with the skin or hair, it is advised to take off immediately all contaminated clothing and rinse the skin with water . If it comes in contact with the eyes, it is recommended to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mechanism of Action

Target of Action

2,4-Dichlorobenzenesulfonyl chloride is primarily used as a heterocyclic building block . It is utilized in the synthesis of nicotinyl arylsulfonylhydrazides , which have demonstrated anticancer and antibacterial activities in vitro .

Mode of Action

It is known to participate in the synthesis ofhexahydropyrazino[1,2-a]pyrimidine derivatives . These derivatives may interact with their targets, leading to changes that result in anticancer and antibacterial effects .

Biochemical Pathways

Given its role in the synthesis of nicotinyl arylsulfonylhydrazides , it can be inferred that it may influence pathways related to cancer progression and bacterial growth .

Pharmacokinetics

It is soluble inDMF (15 mg/ml), DMSO (10 mg/ml), and Ethanol (25 mg/ml) , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of 2,4-Dichlorobenzenesulfonyl chloride’s action are likely related to its role in the synthesis of compounds with anticancer and antibacterial activities . The specific effects would depend on the nature of these synthesized compounds and their interaction with their targets.

Action Environment

The action, efficacy, and stability of 2,4-Dichlorobenzenesulfonyl chloride can be influenced by various environmental factors. For instance, it is sensitive to moisture , and its storage environment requires an inert atmosphere at room temperature . These factors could potentially affect the compound’s reactivity and effectiveness.

properties

IUPAC Name

2,4-dichlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTPBIKNYWQLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167444
Record name Benzenesulfonyl chloride, 2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorobenzenesulfonyl chloride

CAS RN

16271-33-3
Record name 2,4-Dichlorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16271-33-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 2,4-dichloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonyl chloride, 2,4-dichloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichlorobenzene-1-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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